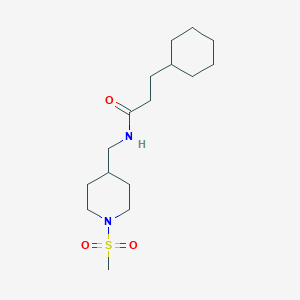

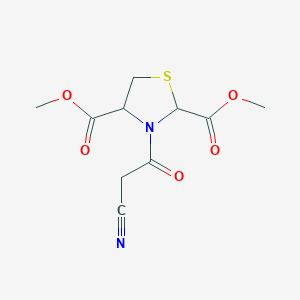

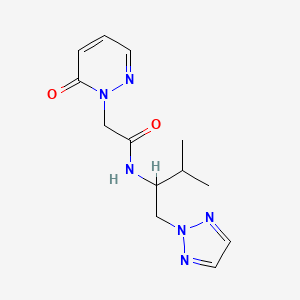

![molecular formula C7H4ClNOS B2579278 Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- CAS No. 29079-93-4](/img/structure/B2579278.png)

Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- is a chemical compound. It is a derivative of thieno[3,2-c]pyridin-4(5H)-one . Thieno[3,2-c]pyridin-4(5H)-one derivatives are often used as intermediates in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- involves several steps. One approach involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Molecular Structure Analysis

The molecular structure of Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- is complex. The compound is a bicyclic heteroaromatic motif with a hydrogen bond donor–acceptor hinge binder motif . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Chemical Reactions Analysis

Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- can undergo various chemical reactions. For instance, it can be used as a starting point for the development of kinase inhibitors . The compound can also interact with the hinge region of kinase proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- include its melting point and infrared (IR) spectrum . The compound has a melting point of 210°C . Its IR spectrum shows peaks at 1588 (C=N) and 1628 (C=O) .科学的研究の応用

Pharmaceutical Synthesis

7-Chlorothieno[3,2-c]pyridin-4(5H)-one serves as a synthetic intermediate in pharmaceutical chemistry. It’s used to synthesize various compounds that have potential therapeutic effects. For instance, it can be a precursor for molecules designed to interact with biological targets, potentially leading to new drug discoveries .

Material Science

In materials science, this compound is explored for its electronic properties, which could be beneficial in creating organic semiconductors . Its structure allows for the development of materials with specific optical and electronic functionalities, which are crucial in the production of OLEDs and other electronic devices .

Analytical Chemistry

This compound is utilized in analytical chemistry as a reference material for chromatography and spectrometry. Its unique structure helps in the identification and quantification of complex mixtures, aiding in the analysis of substances in various samples .

Biochemistry Research

In biochemistry, 7-Chlorothieno[3,2-c]pyridin-4(5H)-one is used to study enzyme interactions and metabolic pathways . It can act as an inhibitor or activator for certain biochemical reactions, providing insights into enzyme mechanisms and functions .

Environmental Science

Researchers use this compound to understand its environmental fate and toxicology . It’s important to study how such compounds degrade in the environment and their potential effects on ecosystems. This knowledge is essential for assessing environmental risks and developing safer chemicals .

Agricultural Chemistry

In agriculture, derivatives of this compound could be investigated for their use as pesticides or herbicides . The chemical properties might be tailored to target specific pests or weeds, contributing to the development of new agricultural chemicals .

将来の方向性

特性

IUPAC Name |

7-chloro-5H-thieno[3,2-c]pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAIBZJDLXCTTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)NC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chlorothieno[3,2-c]pyridin-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

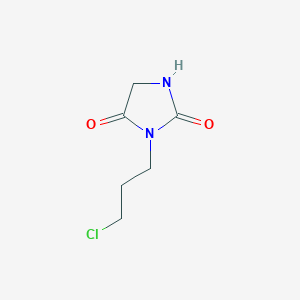

![Tert-butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2579197.png)

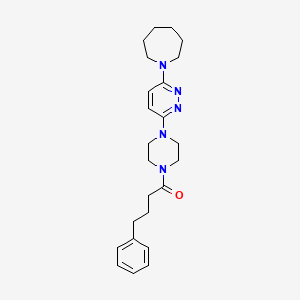

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B2579199.png)

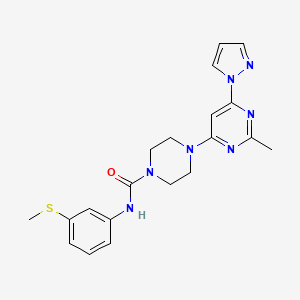

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2579205.png)

![2-((2-chlorobenzyl)thio)-5-methyl-7-(pyridin-4-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2579212.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2579217.png)